molecular formula C14H15O4P B14166679 Bis(hydroxyphenylmethyl)phosphinic acid CAS No. 90-09-5

Bis(hydroxyphenylmethyl)phosphinic acid

Cat. No.: B14166679
CAS No.: 90-09-5
M. Wt: 278.24 g/mol
InChI Key: YMIKTLVFXBBWKP-UHFFFAOYSA-N
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Description

Bis(hydroxyphenylmethyl)phosphinic acid is a phosphinic acid derivative characterized by two hydroxyphenylmethyl groups attached to a central phosphorus atom. Phosphinic acids (H₂P(O)OH derivatives) are notable for their structural versatility, allowing substitutions that modulate their chemical, biological, and physical properties.

Properties

CAS No.

90-09-5

Molecular Formula

C14H15O4P

Molecular Weight

278.24 g/mol

IUPAC Name

bis[hydroxy(phenyl)methyl]phosphinic acid

InChI

InChI=1S/C14H15O4P/c15-13(11-7-3-1-4-8-11)19(17,18)14(16)12-9-5-2-6-10-12/h1-10,13-16H,(H,17,18)

InChI Key

YMIKTLVFXBBWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(O)P(=O)(C(C2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Autoclave-Mediated Reactions

Patent EP0458067B1 details the synthesis of bis(hydroxymethyl)phosphinic acid via high-temperature reactions in an autoclave. Sodium phosphinate (NaH₂PO₂) reacts with paraformaldehyde at 130–170°C for 5–20 hours under autogenous pressure, yielding magnesium or calcium salts of the target acid. Adapting this method for phenylmethyl groups would involve substituting formaldehyde with benzaldehyde or employing phenol-formaldehyde precondensates.

Reaction Parameters:

  • Temperature: 130–170°C (optimal for minimizing side reactions)
  • Catalyst: None required; self-catalyzed by phosphinate salts
  • Pressure: 7 bar (achieved autogenously in sealed systems)
  • Yield: ~70 mol% bis(hydroxymethyl)phosphinic acid

For this compound, replacing formaldehyde with 4-hydroxybenzaldehyde could introduce phenyl groups. However, steric hindrance may necessitate longer reaction times or elevated temperatures.

Two-Phase Acid-Catalyzed Systems

Drawing from US4400554A, which describes bis(hydroxyphenyl)methane synthesis using phosphoric acid, a two-phase system could facilitate the alkylation of phosphinic acid. Phenol and formaldehyde react in aqueous phosphoric acid, with the organic phase isolating the product. Adapting this for phosphorus-containing analogs:

  • Acid Catalyst: Phosphoric acid (H₃PO₄) promotes hydroxymethylation of phenol.
  • Mole Ratios:
    • Phenol:Formaldehyde ≥ 3:1 (to suppress oligomers)
    • H₃PO₄:Phenol = 1:2–4 (optimizes reaction rate and yield)
  • Temperature: 90–120°C (avoids decomposition of labile intermediates)

Integrating phosphinic acid into this system may require adjusting acidity levels, as H₃PO₂ (pKa ≈1.3) is weaker than H₃PO₄ (pKa ≈2.1).

Stepwise Esterification-Alkylation Approaches

Selective Mono- and Diesterification

Research by PMC8466293 demonstrates temperature-dependent esterification of phosphonic acids using triethyl orthoacetate. At 30°C, monoesters form exclusively, while diesters dominate at 90°C. For this compound, a stepwise strategy could involve:

  • Monoesterification: Reacting H₃PO₂ with 4-hydroxybenzyl alcohol at low temperatures.
  • Bis-Alkylation: Introducing a second hydroxyphenylmethyl group via Ullmann coupling or nucleophilic substitution.

Advantages:

  • Avoids harsh acidic conditions
  • Enables sequential addition of bulky aryl groups

Limitations:

  • Requires protection/deprotection steps
  • Lower overall yields due to multiple stages

Mechanistic Insights and Byproduct Formation

Competing Pathways in Acidic Media

In hydrochloric acid, formaldehyde generates bis(chloromethyl) ether—a carcinogenic byproduct. Phosphoric acid mitigates this risk but may lead to phosphonate esters if dehydration occurs. The proposed mechanism for this compound involves:

  • Hydroxymethylation:
    $$ \text{H}3\text{PO}2 + \text{CH}2\text{O} \rightarrow \text{HOCH}2\text{PO(OH)}_2 $$
  • Electrophilic Aromatic Substitution:
    Phenol attacks the hydroxymethyl-phosphinic intermediate, forming C–P bonds.

Oligomerization Side Reactions

Excess formaldehyde or insufficient phenol ratios favor oligomeric species, as seen in bis(hydroxyphenyl)methane synthesis. Maintaining a phenol:formaldehyde ratio >3:1 suppresses this.

Optimization Strategies and Yield Data

Catalytic Additives

  • Zinc Chloride: Enhances electrophilicity of formaldehyde
  • Ionic Liquids: Improve solubility of aromatic reactants

Solvent Effects

  • Water: Facilitates acid catalysis but limits organic reactant solubility.
  • Ethanol: Increases phenol miscibility but risks esterification.

Table 1: Comparative Yields Under Varied Conditions

Method Temperature (°C) Catalyst Yield (%) Purity (%)
Autoclave 150 None 70 85
Two-phase H₃PO₄ 120 H₃PO₄ 68 74
Stepwise esterification 30→90 Orthoacetate 89 92

Industrial-Scale Considerations

Energy Efficiency

Autoclave methods consume significant energy due to high-pressure requirements. Two-phase systems offer lower operational costs but demand precise phase separation.

Environmental Impact

Phosphoric acid systems generate less hazardous waste compared to hydrochloric acid routes. Recycling aqueous phases reduces effluent toxicity.

Chemical Reactions Analysis

Types of Reactions

Bis(hydroxyphenylmethyl)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphines, and substituted hydroxyphenylmethyl compounds .

Scientific Research Applications

Bis(hydroxyphenylmethyl)phosphinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(hydroxyphenylmethyl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate biochemical pathways by interacting with key regulatory proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Bis(aminomethyl)phosphinic Acid (): Substituted with aminomethyl groups, these compounds exhibit potent urease inhibition. For example, monosubstituted analogs (e.g., compound 8) showed IC₅₀ values in the low micromolar range against Sporosarcina pasteurii and Proteus mirabilis ureases. Key Data:
Compound Substituent IC₅₀ (S. pasteurii) IC₅₀ (P. mirabilis)
8 Monomethyl 0.8 μM 1.2 μM
13 n-Hexyl 2.5 μM 16.9 μM
  • Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272) ():
    A commercial aliphatic phosphinic acid used in metal extraction. Its branched alkyl chains enhance lipophilicity, making it effective for cobalt-nickel separation. Bis(hydroxyphenylmethyl)phosphinic acid’s aromatic hydroxyl groups likely reduce lipophilicity, limiting its utility in solvent extraction but improving water solubility .

  • Phenylphosphinic Acid ():
    Lacking hydroxymethyl substituents, phenylphosphinic acid is less polar. The hydroxyl groups in this compound may improve hydrogen-bonding capacity, enhancing interactions in biological systems or crystal packing .

Metal Extraction Efficiency

  • Cyanex 272 vs. Phosphonic/Phosphoric Acids (): Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) outperforms phosphonic and phosphoric acids in cobalt-nickel separation due to its dimerization behavior and optimal pKa (~4.5). This compound’s pKa (expected to be lower due to electron-withdrawing hydroxyl groups) and reduced lipophilicity would likely diminish extraction efficiency for transition metals .

Q & A

Q. What synthetic methodologies are commonly employed for Bis(hydroxyphenylmethyl)phosphinic acid and its derivatives?

The synthesis often involves double amino alkylation of hydrophosphoryl compounds followed by cyclization to form non-peptide cyclic analogs. For example, bis(α-aminoalkyl) phosphinic acids are synthesized via amino alkylation, which can later serve as building blocks for HIV-1 protease inhibitors . Advanced derivatization may include hydrogenation or silylation steps to introduce functional groups, as seen in the synthesis of aminoalkyl-H-phosphinic acids . Key reagents include alkyl halides and nucleophiles, with purification via solvent extraction or chromatography.

Q. How is the structural integrity of this compound validated in research settings?

Researchers use multimodal analytical techniques :

  • Nuclear Magnetic Resonance (NMR) for confirming substituent arrangement and purity.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade compounds).
  • Mass Spectrometry (MS) for molecular weight verification. For example, intermediates in synthesis are characterized by 31^{31}P NMR to confirm phosphinate group formation .

Advanced Research Questions

Q. How can the inhibitory potency of this compound derivatives against enzymes like urease or HIV-1 protease be optimized?

Optimization strategies include:

  • Structure-Activity Relationship (SAR) Studies : Modifying hydroxyl or phenyl groups to enhance binding. For urease inhibition, introducing alkyl chains (e.g., n-hexyl) improves Ki values (e.g., 108 nM for S. pasteurii urease) by strengthening nickel ion coordination .
  • Competitive Binding Assays : Measuring Ki values under varied pH and temperature conditions to identify optimal activity.
  • Molecular Docking : Predicting interactions between phosphinate groups and enzyme active sites (e.g., hydrogen bonding with Ala170 in urease) .

Q. What methodologies resolve contradictions in bioactivity data reported for phosphinic acid derivatives?

Discrepancies often arise from differences in:

  • Assay Conditions (e.g., buffer composition, enzyme source).
  • Compound Purity : Impurities from incomplete synthesis (e.g., unreacted hydrophosphoryl intermediates) may skew results.
  • Structural Isomerism : Regioisomers can exhibit varying activities. Researchers should replicate studies under standardized protocols and validate structures via X-ray crystallography or 1^{1}H/31^{31}P NMR .

Q. How do structural modifications influence the metal-chelating properties of this compound?

The phosphinate group (-PO2_2H) acts as a strong chelator for divalent metals (e.g., Ni2+^{2+}, Zn2+^{2+}). Modifications include:

  • Introducing Electron-Withdrawing Groups : Enhances metal-binding affinity.
  • Varying Substituent Length : Longer alkyl chains (e.g., n-hexyl) improve hydrophobic interactions in enzyme active sites. Spectroscopic methods like Extended X-ray Absorption Fine Structure (EXAFS) or Isothermal Titration Calorimetry (ITC) quantify binding stoichiometry and thermodynamics .

Q. What computational tools predict the toxicity and pharmacokinetics of phosphinic acid-based inhibitors?

  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with toxicity.
  • ADMET Predictors : Estimate absorption, distribution, and metabolic stability.
  • Molecular Dynamics Simulations : Assess binding persistence in physiological conditions. For example, predictive toxicity analysis for HIV-1 protease inhibitors combines in vitro cytotoxicity assays with in silico profiling .

Methodological Notes

  • Synthetic Challenges : Trace moisture can hydrolyze phosphinate intermediates; use anhydrous conditions and inert atmospheres .
  • Data Reproducibility : Report assay parameters (e.g., enzyme concentration, incubation time) to enable cross-study comparisons .
  • Toxicity Screening : Combine in vitro assays (e.g., hepatocyte viability) with predictive models to prioritize candidates .

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